molecular formula C28H38O3 B14648532 Tetradecyl 4-benzoylbenzoate CAS No. 53912-06-4

Tetradecyl 4-benzoylbenzoate

Cat. No.: B14648532
CAS No.: 53912-06-4
M. Wt: 422.6 g/mol
InChI Key: HOJLPFIXNJASJK-UHFFFAOYSA-N
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Description

Tetradecyl 4-benzoylbenzoate is an organic compound that belongs to the class of benzoylbenzoates It is characterized by a tetradecyl chain attached to the 4-position of the benzoylbenzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecyl 4-benzoylbenzoate typically involves the esterification of 4-benzoylbenzoic acid with tetradecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 4-benzoylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-benzoylbenzoic acid.

    Reduction: Formation of tetradecyl 4-benzylbenzoate.

    Substitution: Formation of various substituted benzoylbenzoates depending on the nucleophile used.

Scientific Research Applications

Tetradecyl 4-benzoylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of tetradecyl 4-benzoylbenzoate involves its interaction with cellular membranes due to its lipophilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can lead to changes in cellular processes, such as signal transduction and ion transport, ultimately influencing cellular function.

Comparison with Similar Compounds

Similar Compounds

  • Tetradecyl benzoate
  • 4-Benzoylbenzoic acid
  • Tetradecyl cinnamate

Uniqueness

Tetradecyl 4-benzoylbenzoate is unique due to the presence of both a long alkyl chain and a benzoylbenzoate moiety. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and potential bioactivity, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

53912-06-4

Molecular Formula

C28H38O3

Molecular Weight

422.6 g/mol

IUPAC Name

tetradecyl 4-benzoylbenzoate

InChI

InChI=1S/C28H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-16-23-31-28(30)26-21-19-25(20-22-26)27(29)24-17-14-13-15-18-24/h13-15,17-22H,2-12,16,23H2,1H3

InChI Key

HOJLPFIXNJASJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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